molecular formula C25H21ClN4O3S B308387 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol CAS No. 6378-18-3

4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol

Cat. No. B308387
CAS RN: 6378-18-3
M. Wt: 493 g/mol
InChI Key: YBVSXUAUOWUVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol, also known as CMETB, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol is not fully understood. However, it has been suggested that it may act through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to have neuroprotective effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol in lab experiments is its potential as a therapeutic target for various diseases. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol. One area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways may provide insights into its potential therapeutic applications. Finally, studies on the safety and toxicity of this compound are needed to determine its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and to determine its suitability as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-ethoxyphenol and sodium hydroxide to form the final product, this compound.

Scientific Research Applications

4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol has been shown to have potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

CAS RN

6378-18-3

Molecular Formula

C25H21ClN4O3S

Molecular Weight

493 g/mol

IUPAC Name

4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol

InChI

InChI=1S/C25H21ClN4O3S/c1-2-32-21-13-15(11-12-20(21)31)23-27-19-10-6-4-8-17(19)22-24(33-23)28-25(30-29-22)34-14-16-7-3-5-9-18(16)26/h3-13,23,27,31H,2,14H2,1H3

InChI Key

YBVSXUAUOWUVJR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.